

Spectroscopic Profile of 3-Ethoxysalicylaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethoxysalicylaldehyde**, a key intermediate in the synthesis of various Schiff bases and other organic molecules of medicinal and materials science interest. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Ethoxysalicylaldehyde**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The 1 H NMR spectrum of **3-Ethoxysalicylaldehyde** was analyzed in deuterated chloroform (CDCl 3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~11.0	Singlet	1H	Phenolic OH
~9.9	Singlet	1H	Aldehyde CHO
~7.4	Doublet of doublets	1H	Aromatic CH
~7.1	Doublet of doublets	1H	Aromatic CH
~6.9	Triplet	1H	Aromatic CH
~4.1	Quartet	2H	Ethoxy CH ₂
~1.4	Triplet	3H	Ethoxy CH₃

Note: The precise chemical shifts and coupling constants for the aromatic protons can be complex due to second-order effects. The data presented is an estimation from available spectral images.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The 13 C NMR spectrum of **3-Ethoxysalicylaldehyde** was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in ppm relative to TMS. Specific peak assignments are based on computational predictions and comparison with related structures, as detailed experimental data is not readily available in the public domain.



Chemical Shift (δ) (ppm)	Assignment	
~196	C=O (Aldehyde)	
~160	C-OH (Aromatic)	
~150	C-OEt (Aromatic)	
~138	CH (Aromatic)	
~125	C-CHO (Aromatic)	
~120	CH (Aromatic)	
~118	CH (Aromatic)	
~65	O-CH ₂ (Ethoxy)	
~15	CH₃ (Ethoxy)	

IR (Infrared) Spectroscopy Data

The key IR absorption bands for **3-Ethoxysalicylaldehyde** are characteristic of its functional groups. The data is consistent with spectra obtained via Attenuated Total Reflectance (ATR).[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch (ethoxy group)
~2850, ~2750	Medium, weak	Aldehyde C-H stretch (Fermi resonance)
~1660	Strong	C=O stretch (conjugated aldehyde)
~1600, ~1470	Medium-Strong	Aromatic C=C stretches
~1250	Strong	Aryl-O stretch (ether)
~1050	Medium	C-O stretch (ethoxy group)



UV-Vis (Ultraviolet-Visible) Spectroscopy Data

The UV-Vis spectrum of **3-Ethoxysalicylaldehyde**, typically recorded in methanol, exhibits absorption maxima corresponding to $\pi \to \pi^*$ and $n \to \pi^*$ electronic transitions.[3]

λmax (nm)	Molar Absorptivity (ε)	Solvent	Assignment
~255	High	Methanol	$\pi \to \pi^*$ transition
~325	Low	Methanol	$n \rightarrow \pi^*$ transition

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **3-Ethoxysalicylaldehyde**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing
 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Spectral width: -2 to 12 ppm.



Temperature: 298 K.

13C NMR:

• Pulse sequence: Proton-decoupled single-pulse experiment.

• Number of scans: 1024 or more, depending on concentration.

Spectral width: 0 to 220 ppm.

Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.
- Integrate the signals in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
 it to dry completely.
- Place a small amount of solid 3-Ethoxysalicylaldehyde onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

 Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.



- Spectral range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Data Processing:

- The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
- Identify and label the major absorption peaks.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of 3-Ethoxysalicylaldehyde in a UV-grade solvent such as methanol (e.g., 1 mg/mL).
- From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 AU).
- Use a quartz cuvette with a 1 cm path length.
- Fill a reference cuvette with the pure solvent (methanol).

Data Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Wavelength range: 200-800 nm.
- · Scan speed: Medium.
- Blank: Use the reference cuvette containing the pure solvent to zero the instrument.

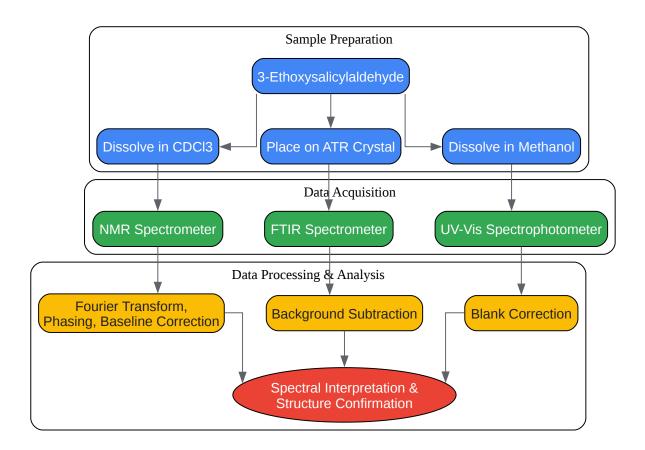


Data Processing:

- Record the absorbance spectrum.
- Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **3-Ethoxysalicylaldehyde**.



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